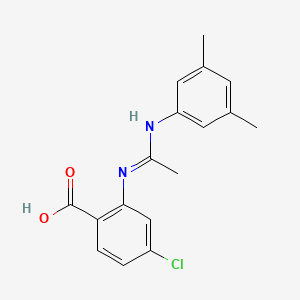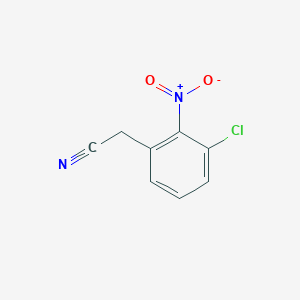
Heptadecanamide, 16-methyl-N-(3-morpholinopropyl)-, lactate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heptadecanamide, 16-methyl-N-(3-morpholinopropyl)-, lactate is a complex organic compound with a molecular formula of C28H56N2O5. This compound is known for its unique structure, which includes a heptadecanamide backbone with a methyl group at the 16th position and a morpholinopropyl group attached to the nitrogen atom. The lactate moiety adds to its complexity and potential functionality in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecanamide, 16-methyl-N-(3-morpholinopropyl)-, lactate typically involves multiple steps. The initial step often includes the preparation of the heptadecanamide backbone, followed by the introduction of the methyl group at the 16th position. The morpholinopropyl group is then attached to the nitrogen atom through a nucleophilic substitution reaction. Finally, the lactate moiety is introduced through esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
Heptadecanamide, 16-methyl-N-(3-morpholinopropyl)-, lactate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, leading to the formation of reduced amide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholinopropyl group, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted morpholinopropyl derivatives.
科学研究应用
Heptadecanamide, 16-methyl-N-(3-morpholinopropyl)-, lactate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide and ester chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and emulsifiers.
作用机制
The mechanism of action of Heptadecanamide, 16-methyl-N-(3-morpholinopropyl)-, lactate involves its interaction with specific molecular targets and pathways. The morpholinopropyl group can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The lactate moiety may play a role in modulating the compound’s solubility and bioavailability. Overall, the compound’s effects are mediated through its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments.
相似化合物的比较
Heptadecanamide, 16-methyl-N-(3-morpholinopropyl)-, lactate can be compared with other similar compounds, such as:
Hexadecanamide, N-(3-morpholinopropyl)-: Lacks the methyl group at the 16th position, which may affect its chemical properties and biological activities.
Octadecanamide, N-(3-morpholinopropyl)-: Has a longer carbon chain, which can influence its solubility and interaction with biological membranes.
Heptadecanamide, N-(3-morpholinopropyl)-:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
73806-67-4 |
|---|---|
分子式 |
C28H56N2O5 |
分子量 |
500.8 g/mol |
IUPAC 名称 |
2-hydroxypropanoate;16-methyl-N-(3-morpholin-4-ium-4-ylpropyl)heptadecanamide |
InChI |
InChI=1S/C25H50N2O2.C3H6O3/c1-24(2)16-13-11-9-7-5-3-4-6-8-10-12-14-17-25(28)26-18-15-19-27-20-22-29-23-21-27;1-2(4)3(5)6/h24H,3-23H2,1-2H3,(H,26,28);2,4H,1H3,(H,5,6) |
InChI 键 |
VLYOPPUVUMQIFN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)NCCC[NH+]1CCOCC1.CC(C(=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


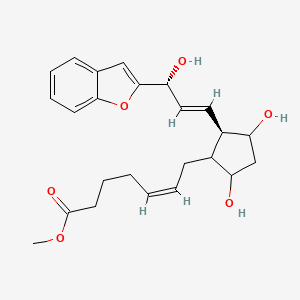
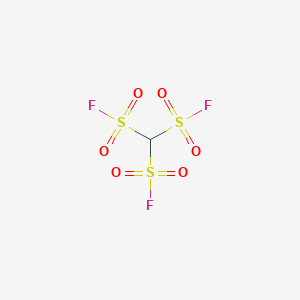
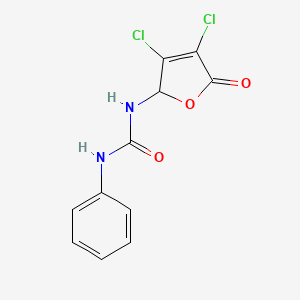
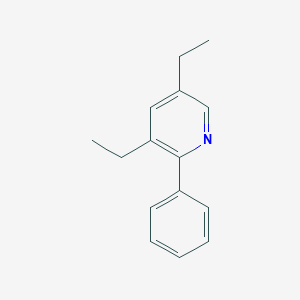
![2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14447142.png)

![[(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14447153.png)
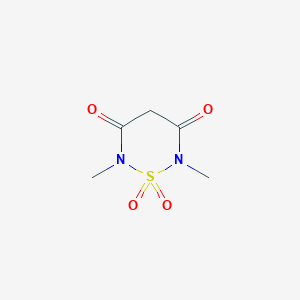
![1,2,3,4,7,7-Hexachloro-5-(prop-2-yn-1-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14447170.png)

![4-Methyl-3-phenyl-2-[(E)-phenyldiazenyl]-4H-1,4-benzothiazine](/img/structure/B14447185.png)
